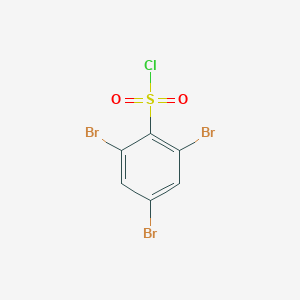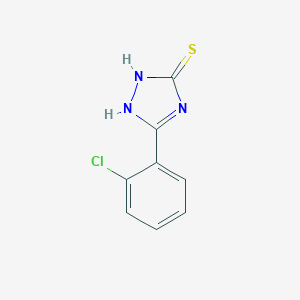
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one is a chemical compound with the molecular formula C8H13NO2S2 and a molecular weight of 219.3 g/mol. This compound is characterized by its thiazolone ring, which is a sulfur-containing heterocycle, and an ethoxy group attached to the nitrogen atom. The presence of a methylthioethyl group further adds to its unique chemical structure.
準備方法
The synthesis of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves several steps. One common method includes the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-thioureidoacetate. This intermediate is then cyclized to form the thiazolone ring. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiazolone ring to a thiazolidine ring.
Substitution: The ethoxy and methylthioethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one involves its interaction with specific molecular targets. The thiazolone ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy and methylthioethyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The exact pathways involved depend on the specific biological context and target molecules.
類似化合物との比較
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one can be compared with other thiazolone derivatives, such as:
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: This compound has a similar structure but with a pyrimidine ring instead of a thiazolone ring.
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-Methylbenzenesulfonate: This compound has a different core structure but shares the ethoxy and methylthioethyl groups.
The uniqueness of this compound lies in its specific combination of functional groups and the thiazolone ring, which confer distinct chemical and biological properties.
特性
CAS番号 |
199447-25-1 |
|---|---|
分子式 |
C8H13NO2S2 |
分子量 |
219.3 g/mol |
IUPAC名 |
2-ethoxy-4-(2-methylsulfanylethyl)-4H-1,3-thiazol-5-one |
InChI |
InChI=1S/C8H13NO2S2/c1-3-11-8-9-6(4-5-12-2)7(10)13-8/h6H,3-5H2,1-2H3 |
InChIキー |
UPHBJQGONONOOD-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(C(=O)S1)CCSC |
正規SMILES |
CCOC1=NC(C(=O)S1)CCSC |
同義語 |
5(4H)-Thiazolone,2-ethoxy-4-[2-(methylthio)ethyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(2-Oxoindol-3-yl)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B177821.png)

![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)propionamide](/img/structure/B177827.png)


![Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate](/img/structure/B177833.png)


![Methyl 3-amino-6-chloro-5-[(cyclopropylmethyl)amino]pyrazine-2-carboxylate](/img/structure/B177847.png)



